2-Hexenoic acid, trimethylsilyl ester, (E)-
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Overview
Description
2-Hexenoic acid, trimethylsilyl ester, (E)- is an organic compound with the molecular formula C12H26O3Si2 and a molecular weight of 274.5040 g/mol . This compound is a derivative of 2-hexenoic acid, where the carboxyl group is esterified with trimethylsilyl groups. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, trimethylsilyl ester, (E)- typically involves the esterification of 2-hexenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-Hexenoic acid+Trimethylsilyl chloride→2-Hexenoic acid, trimethylsilyl ester, (E)-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Hexenoic acid, trimethylsilyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Hexenoic acid and trimethylsilanol.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: New esters or amides depending on the nucleophile.
Scientific Research Applications
2-Hexenoic acid, trimethylsilyl ester, (E)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hexenoic acid, trimethylsilyl ester, (E)- involves its ability to undergo hydrolysis, oxidation, and substitution reactions. The trimethylsilyl group provides stability and protection to the carboxylic acid moiety, allowing for controlled reactions under specific conditions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Hexenoic acid, methyl ester, (E)-: Similar ester but with a methyl group instead of trimethylsilyl.
2-Hexenoic acid, ethyl ester, (E)-: Another ester with an ethyl group.
2-Hexenedioic acid, bis(trimethylsilyl) ester, (E)-: A related compound with two trimethylsilyl ester groups.
Uniqueness
2-Hexenoic acid, trimethylsilyl ester, (E)- is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and reactivity compared to other esters. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
CAS No. |
88239-46-7 |
---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
trimethylsilyl hex-2-enoate |
InChI |
InChI=1S/C9H18O2Si/c1-5-6-7-8-9(10)11-12(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KARYOLQGIPCTTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
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